3-(2-fluorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-6-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O3/c1-12-10-24-15-16(21-18(24)23(12)8-5-9-26)22(2)19(28)25(17(15)27)11-13-6-3-4-7-14(13)20/h3-4,6-7,10,26H,5,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXBMDUTJMMJIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCO)N(C(=O)N(C3=O)CC4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-fluorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , often referred to in literature as a derivative of imidazo[2,1-f]purine, has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula: C15H18FN5O3
- Molecular Weight: 321.34 g/mol
Antidepressant and Anxiolytic Effects
Recent studies have indicated that derivatives of imidazo[2,1-f]purine exhibit significant antidepressant and anxiolytic activities. For instance, one study identified a related compound that demonstrated potent serotonin receptor affinity and phosphodiesterase inhibition. It was found to exhibit antianxiety effects superior to diazepam in animal models .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antidepressant | 9 (from study) | Significant reduction in depressive behaviors |
| Anxiolytic | 9 (from study) | Greater efficacy than diazepam in forced swim tests |
| Phosphodiesterase Inhibition | Various derivatives | Potential for treating anxiety and depression |
The proposed mechanisms through which this compound exerts its effects include:
- Serotonin Receptor Modulation: The compound has been shown to interact with serotonin receptors (5-HT1A and 5-HT7), which are crucial in the modulation of mood and anxiety .
- Phosphodiesterase Inhibition: Inhibition of phosphodiesterases (PDE4B and PDE10A) contributes to increased levels of cyclic AMP (cAMP), enhancing neuronal signaling pathways involved in mood regulation .
Study on IM-412
A related compound, IM-412 (3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione), was investigated for its effects on human breast carcinoma cells. It was found to inhibit cell invasion by blocking FGFR-mediated signaling pathways. This suggests a potential application in cancer therapy alongside its neuropharmacological properties .
Efficacy in Animal Models
In various animal studies, compounds structurally similar to 3-(2-fluorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have shown promising results in reducing anxiety-like behaviors and depression-like symptoms when administered at specific dosages. The forced swim test (FST) demonstrated significant behavioral changes indicative of reduced despair in treated groups compared to controls .
Scientific Research Applications
The compound 3-(2-fluorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic molecule that has garnered attention in various scientific research applications. This article will explore its potential applications across different fields, including medicinal chemistry, pharmacology, and material science.
Structure and Composition
The molecular formula of 3-(2-fluorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is with a molecular weight of approximately 348.35 g/mol. The compound features a purine-like structure with modifications that enhance its biological activity.
Medicinal Chemistry
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of specific kinases involved in cell proliferation and survival.
- Antiviral Properties : Research has shown that similar imidazole derivatives can inhibit viral replication. This compound may possess potential antiviral activity against RNA viruses by interfering with their replication mechanisms.
- Neurological Applications : The structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Studies are ongoing to evaluate its efficacy in models of Alzheimer's disease and other cognitive disorders.
Pharmacology
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could lead to therapeutic benefits in metabolic disorders.
- Drug Design : Its unique structure makes it a candidate for designing new drugs targeting specific biological pathways. Structure-activity relationship (SAR) studies are critical for optimizing its pharmacological properties.
Material Science
- Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance the mechanical and thermal properties of materials used in biomedical applications.
- Nanotechnology : Its ability to form complexes with metals may be exploited in the development of nanomaterials for drug delivery systems or imaging agents.
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that 3-(2-fluorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibited significant cytotoxicity at micromolar concentrations. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
Case Study 2: Antiviral Efficacy
In vitro assays revealed that this compound effectively inhibited the replication of influenza virus, showing promise as a lead compound for antiviral drug development. Further investigations are required to elucidate the exact mechanisms involved.
Case Study 3: Neuroprotective Effects
Research involving animal models indicated that administration of this compound resulted in improved cognitive function and reduced neuronal loss in models of neurodegeneration. The findings suggest a protective role against oxidative stress-induced damage.
Comparison with Similar Compounds
Substituent Variations at Position 8
The 8-position modifications significantly influence solubility, receptor affinity, and enzyme inhibition.
Fluorine Substitution Patterns
Fluorine position on the benzyl group affects electronic and steric interactions:
Physicochemical and Pharmacokinetic Profiles
Key Research Findings
Position 8 Modifications : Hydroxypropyl and morpholinylethyl substituents optimize solubility and target engagement, respectively. Aliphatic chains (e.g., butyl) sacrifice solubility for permeability .
Fluorine Positioning : Ortho-fluorine enhances target specificity compared to para-fluorine, as seen in receptor-binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
